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Compound of Interest

Compound Name: Pentyl isobutyrate

Cat. No.: B1581550 Get Quote

For Researchers, Scientists, and Drug Development Professionals.

Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral analysis of pentyl isobutyrate. Included are comprehensive tables of predicted

chemical shifts, multiplicities, and coupling constants, alongside a detailed experimental

protocol for spectral acquisition. Visual diagrams are provided to illustrate the molecular

structure with atom numbering for clear spectral assignment and to outline the experimental

workflow. This application note serves as a practical resource for the structural elucidation and

purity assessment of pentyl isobutyrate in research and quality control settings.

Introduction
Pentyl isobutyrate (also known as amyl isobutyrate or pentyl 2-methylpropanoate) is an

organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a fruity aroma,

often described as being reminiscent of apricot or pear. This compound is utilized as a flavoring

agent in the food industry and as a fragrance component in perfumes and cosmetics. Accurate

structural confirmation and purity assessment are crucial for its commercial applications, and

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for this

purpose.
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The unambiguous assignment of NMR signals is reliant on a clear and consistent numbering of

the atoms in the molecule. The structure of pentyl isobutyrate with IUPAC recommended

numbering is presented below.

Caption: Molecular structure of pentyl isobutyrate with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for pentyl
isobutyrate in deuterated chloroform (CDCl₃), with chemical shifts (δ) reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data for Pentyl Isobutyrate

Proton
Assignment

Chemical Shift
(δ) [ppm]

Multiplicity Integration
Coupling
Constant (J)
[Hz]

H-5 ~ 4.05 t 2H ~ 6.7

H-2 ~ 2.53 septet 1H ~ 7.0

H-6 ~ 1.62 p 2H ~ 7.1

H-7, H-8 ~ 1.34 m 4H -

H-3, H-4 ~ 1.16 d 6H ~ 7.0

H-9 ~ 0.90 t 3H ~ 7.4

Multiplicity: d = doublet, t = triplet, p = pentet, septet = septet, m = multiplet.

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data for Pentyl Isobutyrate
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Carbon Assignment Chemical Shift (δ) [ppm]

C-1 ~ 177.2

C-5 ~ 64.5

C-2 ~ 34.2

C-6 ~ 28.3

C-7 ~ 28.1

C-8 ~ 22.3

C-3, C-4 ~ 19.1

C-9 ~ 13.9

Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of pentyl isobutyrate is

provided below.

Sample Preparation
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of pentyl isobutyrate in approximately 0.6-

0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated sample of

20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable amount of

time.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference for chemical shifts (0 ppm).

Solubilization: Ensure the sample is fully dissolved. The solution can be gently vortexed to

ensure homogeneity.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube.[1]
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Tube Cleaning: Use NMR tubes that have been thoroughly cleaned and dried to avoid

contamination. Rinsing with acetone and drying with a stream of dry nitrogen is an effective

method.

NMR Instrument Parameters
For ¹H NMR:

Pulse Program: Standard single-pulse experiment.

Temperature: 298 K.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment to provide a spectrum with

singlets for each carbon.

Temperature: 298 K.

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans (e.g., 1024 or more) is often required.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Acquisition Time: 1-2 seconds.

Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

Data Processing and Spectral Assignment Workflow
The process from sample preparation to final spectral assignment follows a logical workflow.
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Caption: General workflow for NMR spectral acquisition and assignment.
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Discussion of Predicted Spectral Assignments
¹H NMR Spectrum: The triplet at approximately 4.05 ppm is characteristic of the methylene

protons (H-5) adjacent to the ester oxygen, split by the neighboring methylene group (H-6).

The septet around 2.53 ppm corresponds to the single proton at the H-2 position, which is

split by the six protons of the two methyl groups (H-3 and H-4). The signals for the remaining

methylene groups of the pentyl chain (H-6, H-7, and H-8) are expected to be in the range of

1.34-1.62 ppm. The doublet at approximately 1.16 ppm is assigned to the six equivalent

protons of the two methyl groups (H-3 and H-4) of the isobutyrate moiety, split by the H-2

proton. The terminal methyl group of the pentyl chain (H-9) is predicted to appear as a triplet

around 0.90 ppm.

¹³C NMR Spectrum: The signal at approximately 177.2 ppm is characteristic of a carbonyl

carbon in an ester (C-1). The peak at around 64.5 ppm corresponds to the carbon adjacent

to the ester oxygen (C-5). The remaining carbons of the pentyl and isobutyrate moieties are

expected in the upfield region, with the terminal methyl carbons having the lowest chemical

shifts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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